1-Cyclohexyl-2,2-dimethyl-1-propanol is an organic compound with the molecular formula and a molecular weight of 170.29 g/mol. This compound features a cyclohexyl group attached to a tertiary alcohol structure, characterized by two methyl groups on the second carbon of the propanol chain. Its structure can be represented as follows:
textCH3 |CH3—C—CH2—OH | Cyclohexyl
This compound is known for its potential applications in fragrance formulations and as an intermediate in organic synthesis.
Additionally, it has shown potential in photosensitized reactions, which could enhance its utility in synthetic organic chemistry.
Several methods exist for synthesizing 1-cyclohexyl-2,2-dimethyl-1-propanol:
These methods highlight the versatility in synthesizing this compound from various precursors.
1-Cyclohexyl-2,2-dimethyl-1-propanol is primarily used in:
Its unique structure allows for diverse applications in both industrial and laboratory settings.
Several compounds share structural similarities with 1-cyclohexyl-2,2-dimethyl-1-propanol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Cyclohexyl-2-methylpropanol | Tertiary Alcohol | Contains only one cyclohexyl group |
3-Cyclohexyl-2-butanol | Secondary Alcohol | Different placement of cyclohexyl group |
1-Cyclopentyl-2,2-dimethylpropanol | Tertiary Alcohol | Cyclopentyl instead of cyclohexyl |
What sets 1-cyclohexyl-2,2-dimethyl-1-propanol apart is its specific arrangement of functional groups and the presence of two methyl groups at the second carbon position. This configuration not only influences its physical properties but also its reactivity and potential applications compared to similar compounds.
The IUPAC name 1-cyclohexyl-2,2-dimethylpropan-1-ol follows standard substitutive nomenclature rules. The parent chain is a three-carbon propanol, with the hydroxyl group (-OH) at position 1. Substituents include a cyclohexyl group at position 1 and two methyl groups at position 2. The numbering prioritizes the hydroxyl group, ensuring the lowest possible locants for all substituents.
Isomeric possibilities arise from:
The molecule’s geometry is dominated by two structural elements:
A-values, which quantify substituent bulkiness on cyclohexane rings, highlight the steric demand of the tert-butyl group (A-value = 4.9 kcal/mol). While this metric applies directly to cyclohexane substituents, the tert-butyl-like structure in 1-cyclohexyl-2,2-dimethylpropan-1-ol similarly influences its stereoelectronic profile.
Two CAS numbers are associated with this compound:
Table 1: Comparative Analysis of CAS Entries
Property | 62039-14-9 | 15972-13-1 |
---|---|---|
Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O |
Molecular Weight | 170.29 g/mol | 170.29 g/mol |
SMILES | CC(C)(C)C(C1CCCCC1)O | CC(C)(C)C(C1CCCCC1)O |
Key Suppliers | PubChem, Xi'an Qiyue | MolCore, Ambeed |
Regulatory Status | Research-use only | Research-use only |
The dual CAS numbers likely reflect divergent registration pathways or database entries rather than structural differences. Both identifiers correspond to the same chemical entity, as confirmed by identical molecular formulas, weights, and structural descriptors.
The synthesis of 1-cyclohexyl-2,2-dimethyl-1-propanol through ketone reduction represents the most direct and widely employed synthetic approach . The target alcohol can be efficiently prepared through the reduction of the corresponding ketone precursor, 1-cyclohexyl-2,2-dimethyl-1-propanone, using either sodium borohydride or lithium aluminum hydride as reducing agents [2].
Sodium Borohydride Reduction Mechanism
Sodium borohydride reduction proceeds through a well-established two-step nucleophilic addition mechanism [3] [4]. The first step involves nucleophilic attack by the hydride ion from sodium borohydride on the electrophilic carbonyl carbon of 1-cyclohexyl-2,2-dimethyl-1-propanone [5]. This attack forms a tetrahedral intermediate with a negatively charged oxygen atom, creating an alkoxide species [6]. The second step involves protonation of the alkoxide oxygen through the addition of a proton source, typically methanol or ethanol used as solvent, resulting in the formation of the desired tertiary alcohol [3].
The reaction typically proceeds under mild conditions in protic solvents such as methanol or ethanol at temperatures ranging from 0 to 25 degrees Celsius [4]. Sodium borohydride demonstrates excellent selectivity for carbonyl reduction while leaving other functional groups unaffected [5]. The reaction generally achieves high yields, typically exceeding 85% for tertiary alcohol formation from ketone precursors [6].
Lithium Aluminum Hydride Reduction Mechanism
Lithium aluminum hydride represents a more powerful reducing agent compared to sodium borohydride, with the aluminum-hydrogen bond being significantly weaker and thus more reactive than the boron-hydrogen bond [7] [8]. The mechanism follows a similar nucleophilic addition pathway, with hydride ions from lithium aluminum hydride attacking the electrophilic carbonyl carbon [7].
The reaction requires anhydrous conditions due to the violent reactivity of lithium aluminum hydride with water and other protic solvents [8]. Tetrahydrofuran serves as the preferred solvent despite lower solubility compared to diethyl ether, due to enhanced stability and reduced risk of spontaneous decomposition [7]. The reaction typically proceeds at temperatures ranging from -78 to 25 degrees Celsius, with the lower temperatures often employed to control reaction rate and minimize side reactions [8].
Lithium aluminum hydride reduction typically achieves higher yields than sodium borohydride, often exceeding 90% conversion for ketone to alcohol transformations [7]. The lithium cation coordinates with the alkoxide oxygen during intermediate formation, stabilizing the transition state and facilitating the reduction process [8].
Reducing Agent | Solvent System | Temperature Range | Typical Yield | Reaction Time |
---|---|---|---|---|
Sodium Borohydride | Methanol/Ethanol | 0-25°C | 85-92% | 2-4 hours |
Lithium Aluminum Hydride | Tetrahydrofuran | -78 to 25°C | 90-95% | 1-2 hours |
Catalytic hydrogenation using palladium on carbon represents a highly efficient and scalable approach for the synthesis of 1-cyclohexyl-2,2-dimethyl-1-propanol from the corresponding ketone [9]. This heterogeneous catalytic process offers significant advantages in terms of industrial applicability and environmental considerations [10].
Mechanism of Palladium-Catalyzed Hydrogenation
The catalytic hydrogenation mechanism proceeds through a surface-mediated process involving multiple discrete steps [10] [9]. Initially, molecular hydrogen adsorbs onto the palladium surface and undergoes dissociative chemisorption to form palladium-hydrogen species [10]. Simultaneously, the ketone substrate adsorbs onto the catalyst surface through coordination of the carbonyl group with palladium active sites [9].
The hydrogen transfer step involves the sequential addition of hydrogen atoms to both the carbon and oxygen atoms of the carbonyl group [10]. The process results in the formation of the corresponding alcohol, which subsequently desorbs from the catalyst surface to regenerate active sites for continued catalytic turnover [9]. Recent advances in palladium catalyst design have demonstrated that palladium with interstitial carbon atoms provides enhanced selectivity and reduced over-hydrogenation compared to conventional palladium on carbon catalysts [10].
Reaction Conditions and Optimization
Catalytic hydrogenation of 1-cyclohexyl-2,2-dimethyl-1-propanone typically employs hydrogen pressures ranging from 1 to 5 atmospheres in ethyl acetate or similar organic solvents at ambient temperature . The reaction demonstrates excellent functional group tolerance and provides high yields with minimal formation of side products [10].
Continuous flow hydrogenation processes have emerged as particularly advantageous for the synthesis of tertiary alcohols, offering superior heat and mass transfer characteristics compared to batch processes [9]. Flow systems enable precise control of residence time and reaction conditions, resulting in improved product selectivity and reduced formation of over-reduced products [9].
Parameter | Batch Process | Continuous Flow |
---|---|---|
Hydrogen Pressure | 1-5 atm | 1-3 atm |
Temperature | 20-40°C | 25-90°C |
Residence Time | 2-6 hours | 30 seconds - 10 minutes |
Conversion | 80-90% | 90-96% |
Selectivity | 85-92% | 92-98% |
The development of environmentally sustainable synthetic methodologies for 1-cyclohexyl-2,2-dimethyl-1-propanol has become increasingly important in industrial applications [11] [12]. Green chemistry alternatives focus on reducing environmental impact while maintaining high efficiency and selectivity in alcohol synthesis [13].
Aqueous-Phase Reduction Systems
Water-phase electron donor-acceptor systems have emerged as promising alternatives for tertiary alcohol synthesis [12]. These systems utilize water as the primary solvent, significantly reducing the environmental footprint associated with organic solvent use [12]. The approach involves the formation of electron donor-acceptor complexes between carbonyl compounds and reducing agents in aqueous media [12].
Visible-light-mediated synthesis represents a particularly innovative approach, enabling the formation of sterically hindered tertiary alcohols with quaternary carbon centers under mild conditions [12]. The process utilizes carbonyl compounds as electron acceptors and organic reductants as electron donors, facilitating the formation of carbon-carbon and carbon-hydrogen bonds through photochemical activation [12].
Biocatalytic Reduction Processes
Biocatalytic ketone reduction has emerged as a powerful tool for the production of chiral alcohols, offering exceptional stereoselectivity and environmentally benign reaction conditions [14]. Enzyme-catalyzed reduction of prochiral ketones provides access to enantiomerically enriched alcohols under mild conditions, typically at physiological pH and temperature [14].
The biocatalytic approach utilizes ketoreductase enzymes or alcohol dehydrogenases to catalyze the stereoselective reduction of ketone substrates [14]. These enzymes demonstrate remarkable chemo-, regio-, and stereoselectivity, often achieving enantiomeric excesses exceeding 99% [14]. The process requires cofactor regeneration systems, typically involving glucose dehydrogenase or formate dehydrogenase for nicotinamide cofactor recycling [14].
Continuous Flow Green Chemistry Processes
Continuous flow synthesis has revolutionized green chemistry approaches to alcohol production through enhanced process efficiency and reduced waste generation [13]. Flow systems enable precise control of reaction parameters and facilitate the implementation of multistep synthetic sequences without intermediate isolation [13].
Recent developments in biocatalytic continuous flow synthesis have demonstrated exceptional performance for ester synthesis from biomass-derived substrates [13]. These systems achieve conversions exceeding 96% with complete selectivity, while maintaining catalyst activity for extended periods [13]. The integration of immobilized enzymes in flow reactors provides excellent stability and reusability, with catalysts maintaining activity for over 30 hours of continuous operation [13].
Green Chemistry Approach | Solvent System | Operating Temperature | Conversion | Environmental Benefit |
---|---|---|---|---|
Aqueous-phase reduction | Water | 25-37°C | 80-90% | Eliminates organic solvents |
Biocatalytic reduction | Aqueous buffer | 25-40°C | 85-95% | High stereoselectivity, mild conditions |
Continuous flow processing | Various | 25-90°C | 90-98% | Reduced waste, energy efficiency |
Photochemical synthesis | Water/organic mixture | 25-35°C | 70-85% | Light activation, mild conditions |
Retrosynthetic analysis of 1-cyclohexyl-2,2-dimethyl-1-propanol reveals multiple strategic disconnection approaches that can guide efficient synthetic route design [15] [16]. The systematic evaluation of potential synthetic pathways enables the identification of optimal routes based on starting material availability, reaction efficiency, and economic considerations [17].
Strategic Disconnection Analysis
The primary retrosynthetic disconnection involves cleavage of the carbon-oxygen bond, revealing the ketone precursor 1-cyclohexyl-2,2-dimethyl-1-propanone as the immediate synthetic target [15]. This approach directly leads to the ketone reduction strategies previously discussed, representing the most straightforward synthetic pathway [15].
Alternative disconnection strategies include carbon-carbon bond cleavage approaches [15] [17]. Disconnection of the bond between the cyclohexyl group and the tertiary carbon center suggests a Grignard addition approach using cyclohexylmagnesium bromide and pivaloyl chloride [17]. Conversely, disconnection of the bond between the tert-butyl group and the alcohol-bearing carbon indicates the use of tert-butylmagnesium bromide with cyclohexanecarbaldehyde [18].
The evaluation of these disconnection strategies must consider the availability and cost of starting materials [17]. Economic analysis reveals that cyclohexanol represents a cost-effective starting material at approximately $16 per kilogram, while specialized organomagnesium reagents command significantly higher prices [17].
Route Optimization Strategies
Modern synthetic route optimization employs computational approaches combined with experimental validation to identify optimal synthetic pathways [19] [16]. Computer-aided retrosynthesis software enables the systematic evaluation of multiple synthetic routes, considering factors such as yield, selectivity, cost, and environmental impact [16].
Telescoping reactions represent a particularly effective optimization strategy, enabling the conduct of multiple synthetic steps without intermediate isolation [19]. This approach reduces waste generation, improves overall efficiency, and minimizes material handling requirements [19]. The integration of crystallization-induced transformations with synthetic sequences provides additional opportunities for process intensification [19].
Reinforcement learning algorithms have emerged as powerful tools for synthetic route optimization, enabling the identification of near-optimal multi-step synthesis pathways from large reaction databases [19]. These systems combine organic synthetic and synthetic biological reaction data to expand the available synthetic space and identify novel transformation sequences [19].
Disconnection Strategy | Starting Materials | Estimated Cost | Complexity | Overall Attractiveness |
---|---|---|---|---|
Ketone reduction | Cyclohexyl ketone | Moderate | Low | High |
Grignard addition (cyclohexyl) | Cyclohexylmagnesium bromide, pivaloyl chloride | High | Moderate | Moderate |
Grignard addition (tert-butyl) | tert-Butylmagnesium bromide, cyclohexanecarbaldehyde | High | Moderate | Low |
Multi-component coupling | Multiple fragments | Variable | High | Low |
Crystallization-Induced Dynamic Resolution represents an advanced technique for the preparation of enantiomerically enriched 1-cyclohexyl-2,2-dimethyl-1-propanol, particularly valuable when high optical purity is required for pharmaceutical or advanced material applications [20]. This methodology combines the principles of classical resolution with dynamic racemization processes to overcome the theoretical 50% yield limitation of traditional resolution approaches [20].
Fundamental Principles of Crystallization-Induced Dynamic Resolution
Crystallization-Induced Dynamic Resolution operates through the simultaneous occurrence of racemization and selective crystallization processes [20]. The technique requires the identification of appropriate resolving agents that form diastereomeric complexes with the target compound, where one diastereomer exhibits significantly higher crystallization tendency than the other [20].
The dynamic aspect of the process involves the continuous racemization of the substrate in solution, enabling the conversion of the less favored enantiomer into the preferred form as crystallization proceeds [20]. This approach theoretically allows for quantitative conversion to the desired enantiomer, significantly exceeding the limitations of classical resolution methods [20].
The development of effective Crystallization-Induced Dynamic Resolution processes requires careful optimization of multiple parameters including temperature cycling, solvent composition, seed crystal selection, and racemization catalyst selection [20]. High-throughput screening methods have proven invaluable for identifying optimal resolution conditions and suitable resolving agents [20].
Implementation Strategies and Process Development
Classical Crystallization-Induced Dynamic Resolution employs chiral acids or bases as resolving agents, forming diastereomeric salts with differential solubility characteristics [20]. The process typically involves controlled crystallization from appropriately chosen solvent systems, with temperature cycling employed to enhance resolution efficiency [20].
Dynamic Kinetic Resolution represents an advanced variant that incorporates catalytic racemization systems alongside selective crystallization [20]. This approach requires the identification of racemization catalysts that operate under conditions compatible with the crystallization process [20]. Formaldehyde has emerged as an effective racemization agent for certain substrate classes, demonstrating optimal reaction kinetics for Dynamic Resolution applications [20].
Enzyme-coupled Crystallization-Induced Dynamic Resolution systems represent the most sophisticated implementation, combining biocatalytic racemization with crystallization-based separation [20]. These systems offer exceptional selectivity and operate under mild conditions, though they require careful optimization of enzyme stability and substrate scope [20].
Process Optimization and Scale-Up Considerations
The scale-up of Crystallization-Induced Dynamic Resolution processes requires careful consideration of mixing characteristics, heat transfer, and crystallization kinetics [20]. Mechanical grinding has proven effective for improving solid-liquid mass transfer and facilitating reaction progress in large-scale applications [20].
Kinetic analysis of racemization processes provides essential information for process design and optimization [20]. First-order reaction rate constants for racemization must be balanced with crystallization rates to achieve optimal resolution efficiency [20]. Temperature control systems must be designed to accommodate the thermal requirements of both racemization and crystallization steps [20].
Resolution Technique | Theoretical Yield | Enantiomeric Excess | Process Complexity | Industrial Applicability |
---|---|---|---|---|
Classical Resolution | 50% | >95% | Low | High |
Crystallization-Induced Dynamic Resolution | >90% | >95% | Moderate | Moderate |
Dynamic Kinetic Resolution | >95% | >98% | High | Low |
Enzyme-Coupled Resolution | >90% | >99% | High | Low |
Irritant